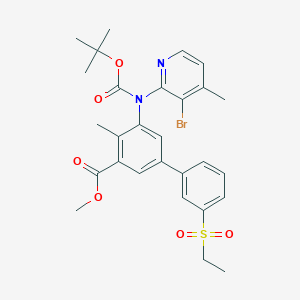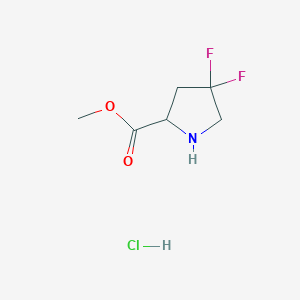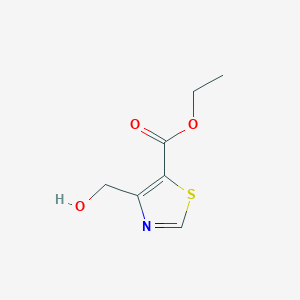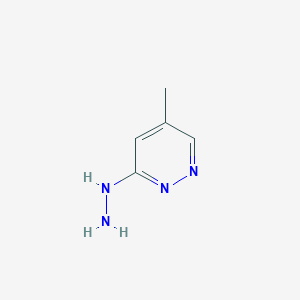![molecular formula C11H8N4O2 B3059975 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 15973-83-8](/img/structure/B3059975.png)
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
Vue d'ensemble
Description
“1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol” is a compound that has been synthesized and evaluated for its in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It is part of a new series of pyrazolo[3,4-d]pyrimidines that were synthesized via the formation of pyrazol-3-one substrates .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol” derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol” involve the condensation of phenyl hydrazines with ethyl acetoacetate .
Applications De Recherche Scientifique
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, have been described in more than 5500 references . They have been used in the synthesis of a wide variety of compounds with diverse biomedical applications .
Anticancer Activity
Several analogs of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol have shown potent anticancer activity. They have been found to inhibit the growth of various cancer cell lines, including MCF-7, HCT116, and HePG-2 . Some of these compounds have also shown inhibitory effects on essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II .
CDK2 Inhibition
Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been found to be effective inhibitors of CDK2, a target for cancer treatment . Some of these compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Antifungal Activities
A series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, which include 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, have been synthesized and evaluated for their antifungal activities .
Antibacterial Activities
New heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro antibacterial activity .
Synthesis of Functionally Vital Pyrimidines
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has been used in the synthesis of functionally vital pyrimidines .
Orientations Futures
The synthesized compounds, including “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol”, can be considered as new candidates for further optimization as anticancer agents . This suggests that future research could focus on optimizing these compounds and further investigating their anticancer properties.
Propriétés
IUPAC Name |
1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIFAUPOAWICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291519 | |
| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | |
CAS RN |
15973-83-8 | |
| Record name | NSC76240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



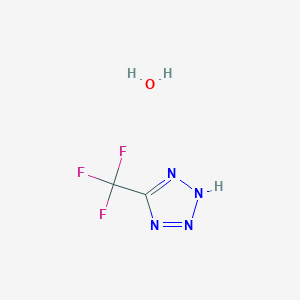
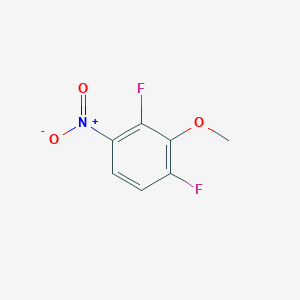
![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)

![tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059900.png)
![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)
![4-Oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3059903.png)

![2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B3059906.png)

